molecular formula C10H17BN2O2 B6323567 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole CAS No. 2096996-23-3

1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole

Cat. No.: B6323567
CAS No.: 2096996-23-3
M. Wt: 208.07 g/mol
InChI Key: KEJBARJSZIQNJQ-UHFFFAOYSA-N
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Description

1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with a boronic ester. The reaction conditions may include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrazole oxide, while substitution could introduce different functional groups into the pyrazole ring.

Scientific Research Applications

1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrazole include other pyrazole derivatives and boronic esters. Examples include:

  • 1-Methyl-3,5-diphenylpyrazole
  • 1-Methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)-3-phenylpyrazole

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines a pyrazole ring with a boronic ester. This combination imparts unique chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

1-methyl-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BN2O2/c1-8-7-10(2,3)15-11(14-8)9-5-6-12-13(9)4/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBARJSZIQNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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